Superior In Vivo Efficacy in Preventing Schistosomiasis-Induced Liver Pathology Compared to Artemisinin
In a head-to-head comparative study in a murine model of Schistosoma japonica infection, artemisitene (ATT) demonstrated significantly superior efficacy over artemisinin (ART) in reducing key markers of liver pathology. ATT treatment led to a more pronounced reduction in liver granuloma size and collagen area, and more effectively lowered serum levels of liver transaminases (AST and ALT) compared to ART [1].
| Evidence Dimension | Reduction in liver granuloma size and collagen area |
|---|---|
| Target Compound Data | Significant reduction (p<0.05) in granuloma size and collagen area compared to infected control. |
| Comparator Or Baseline | Artemisinin (ART) at an equivalent dose. |
| Quantified Difference | ATT treatment resulted in a more significant reduction in these parameters than ART treatment, as determined by histological analysis. |
| Conditions | In vivo murine model of S. japonica infection; assessed via H&E and Sirius red staining. |
Why This Matters
This direct comparative data demonstrates that artemisitene is not merely an analog but a functionally superior compound in a specific disease model, justifying its selection over artemisinin for research into schistosomiasis and related fibrotic liver diseases.
- [1] Liu MK, Chen XY, Tang JJ, et al. Artemisitene shows superiority over artemisinin in preventing Schistosoma japonica-induced liver disease. Parasit Vectors. 2024 Aug 15;17(1):342. View Source
